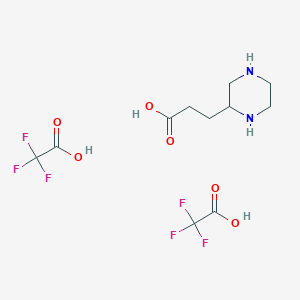

3-Piperazin-2-yl-propionic acid di-trifluoroacetate

Description

Properties

IUPAC Name |

3-piperazin-2-ylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2C2HF3O2/c10-7(11)2-1-6-5-8-3-4-9-6;2*3-2(4,5)1(6)7/h6,8-9H,1-5H2,(H,10,11);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYKAVNJWSJXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Piperazin-2-yl)propanoic Acid

The core step in preparing this compound is the synthesis of 3-(piperazin-2-yl)propanoic acid. According to patent EP0756593B1, derivatives of 2-piperazine carboxylic acids can be synthesized via a multi-step process involving:

- Starting from suitable alkyl or aryl precursors containing functional groups that can be converted into piperazine rings.

- Introduction of carboxylic acid functionality at the 3-position on the propionic acid chain.

- Use of protective groups and selective reactions to ensure substitution at the 2-position of the piperazine ring.

The process involves controlled acylation, cyclization, and functional group transformations, often under reflux conditions in inert solvents like dichloromethane or tetrahydrofuran. Catalysts and reagents such as thionyl chloride or phosgene derivatives may be employed to activate carboxyl groups or facilitate ring closure reactions.

Formation of the Di-trifluoroacetate Salt

Once 3-(piperazin-2-yl)propanoic acid is obtained, it is reacted with trifluoroacetic acid to form the di-trifluoroacetate salt. This step involves:

- Mixing the free base (3-(piperazin-2-yl)propanoic acid) with an excess of trifluoroacetic acid in an appropriate solvent system, such as methanol or ethyl acetate.

- Stirring at ambient or slightly elevated temperatures to ensure complete protonation of the basic nitrogen atoms on the piperazine ring.

- Isolation of the salt by evaporation of solvents or precipitation techniques, followed by drying under vacuum.

The stoichiometry is typically 1:2 (acid to base), reflecting the di-protonation of the piperazine nitrogen atoms.

Purification and Characterization

Purification steps include:

- Recrystallization from solvents like ethyl acetate or methanol.

- Filtration and washing to remove impurities.

- Drying under reduced pressure.

Characterization methods to confirm the structure and purity include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to verify the chemical shifts corresponding to the piperazine and propionic acid moieties.

- Mass spectrometry to confirm molecular weight (386.24 g/mol).

- Infrared spectroscopy to detect characteristic carboxylic acid and trifluoroacetate functional groups.

- Elemental analysis to verify composition.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-(piperazin-2-yl)propanoic acid | Alkyl/aryl precursors, acylation reagents, reflux, inert solvents (e.g., dichloromethane) | Formation of piperazine carboxylic acid derivative |

| 2 | Salt formation with trifluoroacetic acid | Trifluoroacetic acid (2 eq), methanol/ethyl acetate, stirring at room temperature | Formation of di-trifluoroacetate salt |

| 3 | Purification | Recrystallization, filtration, drying | Pure this compound |

Detailed Research Findings

The patent EP0756593B1 provides a robust methodology for preparing 2-piperazine carboxylic acid derivatives, which can be adapted for 3-(piperazin-2-yl)propionic acid synthesis. The process emphasizes selective functionalization and controlled reaction conditions to achieve high purity and yield.

The formation of trifluoroacetate salts is a common approach to enhance solubility and stability of piperazine derivatives. The use of trifluoroacetic acid in slight excess ensures complete protonation and salt formation, which is critical for the isolation of the di-trifluoroacetate form.

Solvent choice is crucial: dichloromethane and tetrahydrofuran are preferred for the initial synthesis due to their inertness and ability to dissolve reactants, while methanol or ethyl acetate are suitable for salt formation and crystallization steps.

Analytical techniques such as NMR and mass spectrometry confirm the structure and purity, with the molecular weight of the compound being 386.24 g/mol, consistent with the di-trifluoroacetate salt form.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-2-yl-propionic acid di-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antithrombotic Agents

Recent studies have highlighted the compound's potential as an antithrombotic agent. In silico design approaches have successfully identified new antagonists of the αIIbβ3 receptor, which is crucial for platelet aggregation. These compounds have shown promising results in terms of efficacy compared to established drugs like Tirofiban . The structural characteristics of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate may enhance its binding affinity to these targets.

Multi-target Directed Ligands

The compound has been investigated as a multi-target directed ligand in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that similar compounds can simultaneously inhibit multiple biological targets, which may lead to improved therapeutic outcomes in pain management and inflammation .

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Inhibition of Platelet Aggregation : This activity is crucial for developing antithrombotic agents.

- Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing inflammation through multi-target inhibition.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions. These studies provide insights into optimizing this compound for enhanced efficacy and reduced side effects .

Case Study 1: Antithrombotic Activity

A recent study evaluated several piperazine derivatives, including this compound, for their ability to inhibit ADP-induced platelet aggregation in human plasma. Results indicated that certain derivatives exhibited significantly higher inhibitory activity compared to standard treatments, suggesting their potential as effective antithrombotic agents .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of piperazine-based compounds. Researchers found that modifications to the piperazine structure could enhance anti-inflammatory effects while minimizing adverse effects typically associated with NSAIDs .

Mechanism of Action

The mechanism of action of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Features a piperazine ring with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and an acetic acid side chain.

- Functional Groups : Fmoc (hydrophobic, UV-active) vs. trifluoroacetate (polar, acidic).

- Applications : The Fmoc group is critical in solid-phase peptide synthesis (SPPS) for temporary amine protection, whereas trifluoroacetate salts are used to stabilize amines in aqueous solutions .

- Solubility : Fmoc derivatives exhibit lower solubility in polar solvents compared to trifluoroacetate salts due to the bulky aromatic Fmoc moiety.

1-(3-Cyclopropylphenyl)piperazine Di-Trifluoroacetate

- Structure : Piperazine core substituted with a cyclopropylphenyl group and two trifluoroacetate ions.

- Synthesis : Produced via cyclopropanation of bromobenzene derivatives, as described in J. Org. Chem. (1976), with a reported yield of ~1.8% (520 mg from 29 g starting material) .

- NMR Data : Key signals include δ 0.63–0.90 (cyclopropane protons), δ 3.20–3.30 (piperazine protons), and δ 6.54–7.10 (aromatic protons), confirming regioselective substitution .

2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic Acid Dimethylamide Trifluoroacetate

- Structure : Contains a pyrazine heterocycle and azetidine (four-membered nitrogen ring), distinct from the six-membered piperazine in the target compound.

- This contrasts with the conformational flexibility of piperazine .

Comparative Data Table

Research Findings and Implications

- Trifluoroacetate Salts : Enhance solubility and stability of amine-containing compounds, making them preferable in high-throughput screening compared to Fmoc-protected analogs .

- Structural Flexibility : Piperazine derivatives with propionic acid or cyclopropyl groups show improved bioavailability over rigid azetidine-pyrazine hybrids .

- Synthetic Challenges : Low yields in cyclopropanation reactions (e.g., 1-(3-cyclopropylphenyl)piperazine) highlight the need for optimized catalytic systems .

Biological Activity

3-Piperazin-2-yl-propionic acid di-trifluoroacetate (CAS No. 1263377-97-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 3-Piperazin-2-yl-propionic acid with trifluoroacetic acid. The process includes:

- Dissolution : Dissolving 3-Piperazin-2-yl-propionic acid in an appropriate solvent.

- Reaction : Adding trifluoroacetic acid and stirring under controlled temperature.

- Isolation : Filtering or crystallizing the product to obtain the di-trifluoroacetate salt.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including enzyme inhibition and receptor modulation.

The compound acts by binding to specific molecular targets such as enzymes and receptors, influencing their activity. This modulation can occur through various pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, altering signaling pathways that affect cellular responses .

Research Findings

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit certain enzymes have shown promising results, suggesting its potential use in therapeutic applications targeting metabolic disorders .

- Cell Proliferation Assays : In vitro studies have indicated that this compound can suppress cancer cell proliferation, highlighting its potential as an anticancer agent .

- Antimycobacterial Activity : Related compounds have demonstrated significant activity against Mycobacterium tuberculosis, suggesting that structural analogs may also exhibit similar effects .

Data Table: Biological Activity Summary

Case Study 1: Antimycobacterial Activity

In a study focusing on piperazine derivatives, this compound was tested for its activity against clinical strains of M. tuberculosis. The results indicated a noteworthy inhibitory effect, with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents.

Case Study 2: Cancer Therapeutics

Another investigation assessed the impact of this compound on cancer cell lines. The results demonstrated a reduction in cell viability, suggesting potential applications in cancer therapy through targeted inhibition of proliferative pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 3-piperazin-2-yl-propionic acid di-trifluoroacetate?

- Answer : Synthesis optimization should employ Design of Experiments (DOE) frameworks, such as factorial design, to systematically evaluate variables (e.g., reaction temperature, solvent ratios, and stoichiometry) . For purification, reverse-phase chromatography using trifluoroacetic acid (TFA)-modified mobile phases is advised to separate the di-trifluoroacetate salt from byproducts . Post-synthesis, lyophilization ensures removal of residual TFA while maintaining compound stability .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the piperazine and trifluoroacetate moieties, accounting for TFA’s signal interference at ~8.5 ppm in ¹H NMR . HPLC with UV/Vis detection (e.g., C18 columns, TFA-containing eluents) ensures >95% purity, while LC-MS validates molecular weight and salt stoichiometry .

Q. What stability studies are critical for this compound under experimental conditions?

- Answer : Conduct accelerated stability testing under varying pH (3–9), temperature (4°C to 40°C), and humidity (40–80% RH). Monitor degradation via HPLC and FTIR to identify hydrolysis or decarboxylation pathways . Trifluoroacetate salts are hygroscopic; store lyophilized samples in anhydrous conditions with desiccants .

Advanced Research Questions

Q. How can computational tools elucidate reaction mechanisms involving this compound?

- Answer : Apply quantum chemical calculations (e.g., DFT) to map energy barriers for piperazine ring functionalization or trifluoroacetate dissociation. Pair with ICReDD’s feedback loop methodology , integrating experimental data (e.g., kinetics) to refine computational models and predict optimal reaction pathways .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yield or impurity profiles?

- Answer : Use statistical contradiction analysis (e.g., ANOVA or multivariate regression) to isolate confounding variables (e.g., reagent purity, mixing efficiency) . Cross-reference results with pharmaceutical impurity standards (e.g., EP/USP monographs) to identify unaccounted byproducts .

Q. What strategies are recommended for studying the compound’s interaction with biological targets?

- Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to receptors (e.g., GPCRs common in piperazine pharmacology). Validate specificity using competitive assays with structurally related impurities (e.g., mono-trifluoroacetate derivatives) .

Q. How can researchers optimize solvent systems for reactions involving this hygroscopic compound?

- Answer : Screen anhydrous solvents (e.g., DMF, DMSO) via DOE to balance solubility and reaction kinetics. Include molecular sieves or scavengers to mitigate water-induced degradation . For aqueous systems, use buffered TFA solutions (0.1% v/v) to stabilize the protonated piperazine moiety .

Methodological Considerations

- Data Interpretation : Align findings with literature on analogous piperazine-TFA salts, noting deviations in reactivity or stability .

- Quality Control : Adhere to pharmacopeial guidelines for impurity profiling (e.g., ICH Q3A/B) when scaling synthesis .

- Safety : Handle TFA derivatives in fume hoods due to corrosive vapors; use PPE rated for acid resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.